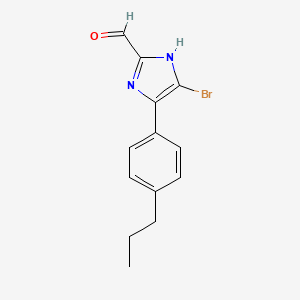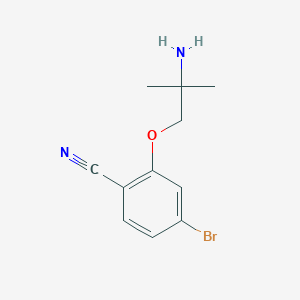
1,5'-Dimethyl-1H,1'H-2,2'-biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5’-Dimethyl-1H,1’H-2,2’-biimidazole is a heterocyclic compound with the molecular formula C8H10N4. It is a derivative of imidazole, featuring two imidazole rings connected by a single bond, with methyl groups attached to the nitrogen atoms at the 1 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of corresponding amines with formaldehyde .
Industrial Production Methods
Industrial production methods for 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,5’-Dimethyl-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the imidazole rings .
Scientific Research Applications
1,5’-Dimethyl-1H,1’H-2,2’-biimidazole has several scientific research applications:
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the preparation of materials with photoluminescent and optical properties.
Mechanism of Action
The mechanism of action of 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole involves its ability to act as a Lewis base, forming coordination compounds with metal ions. These metal complexes can then participate in various catalytic processes. The compound can also form hydrogen bonds, which play a crucial role in its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
1H,1’H-2,2’-Biimidazole: Lacks the methyl groups present in 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole.
1,1’-Dimethyl-1H,1’H-2,2’-biimidazole: Similar structure but with different substitution patterns.
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-biimidazole: Contains nitro groups, leading to different chemical properties.
Uniqueness
The presence of methyl groups at the 1 and 5 positions enhances its stability and modifies its electronic properties compared to other biimidazole derivatives .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-methyl-2-(5-methyl-1H-imidazol-2-yl)imidazole |
InChI |
InChI=1S/C8H10N4/c1-6-5-10-7(11-6)8-9-3-4-12(8)2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
YFWXBODSJYGFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=NC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)
![6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)

![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate](/img/structure/B13688711.png)

